2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1257705-07-9
VCID: VC0035805
InChI: InChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H
SMILES: C1=CN2C(=NC(=N2)Br)C(=C1)Br
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.919

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

CAS No.: 1257705-07-9

Cat. No.: VC0035805

Molecular Formula: C6H3Br2N3

Molecular Weight: 276.919

* For research use only. Not for human or veterinary use.

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine - 1257705-07-9

Specification

CAS No. 1257705-07-9
Molecular Formula C6H3Br2N3
Molecular Weight 276.919
IUPAC Name 2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H
Standard InChI Key LSTOPRBLSYPTFQ-UHFFFAOYSA-N
SMILES C1=CN2C(=NC(=N2)Br)C(=C1)Br

Introduction

Chemical Identity and Physical Properties

2,8-Dibromo- triazolo[1,5-a]pyridine is a heterocyclic compound with bromine atoms at positions 2 and 8 of the triazolopyridine scaffold. The compound is characterized by the following identifiers and properties:

ParameterValue
Chemical Name2,8-Dibromo- triazolo[1,5-a]pyridine
CAS Registry Number1257705-07-9
Molecular FormulaC₆H₃Br₂N₃
Molecular Weight276.92 g/mol
IUPAC Name2,8-dibromo- triazolo[1,5-a]pyridine
InChIInChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H
InChIKeyLSTOPRBLSYPTFQ-UHFFFAOYSA-N
SMILESC1=CN2C(=NC(=N2)Br)C(=C1)Br

The compound features a fused bicyclic system comprising a triazole and a pyridine ring. The triazole ring contains three nitrogen atoms, while the pyridine ring contains one nitrogen atom. The bromine substituents at positions 2 and 8 significantly influence the electronic properties and reactivity of the molecule .

Structural Characteristics

The structure of 2,8-Dibromo- triazolo[1,5-a]pyridine is characterized by a planar configuration attributed to the aromatic nature of both the triazole and pyridine rings. The molecule displays specific computed properties that influence its chemical behavior:

PropertyValueReference
XLogP3-AA2.5Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count0Computed by Cactvs 3.4.8.18
Topological Polar Surface AreaApproximately 30.2 ŲEstimated based on similar structures
Heavy Atom Count11Structural analysis

The compound's planar structure and distinct electronic distribution, influenced by the bromine atoms, contribute to its potential interactions with biological targets. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors suggest specific interaction patterns in biological systems .

Chemical Reactivity and Reactions

The reactivity of 2,8-Dibromo- triazolo[1,5-a]pyridine is primarily influenced by the bromine substituents and the electronic properties of the triazolopyridine core. Based on studies of similar compounds, several reactivity patterns can be identified:

Nucleophilic Substitution

The bromine atoms, particularly at position 2, can participate in nucleophilic substitution reactions, allowing for functionalization with various nucleophiles:

  • Reactions with alcohols to form alkoxy derivatives

  • Amination reactions with primary or secondary amines

  • Reactions with thiols to form thioether derivatives

Cross-Coupling Reactions

The bromine substituents can serve as leaving groups in transition metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Sonogashira coupling with terminal alkynes

  • Stille coupling with organotin compounds

  • Negishi coupling with organozinc reagents

Structure-Activity Relationships

Understanding the structure-activity relationships of 2,8-Dibromo- triazolo[1,5-a]pyridine requires consideration of:

Influence of Bromine Substituents

The bromine atoms at positions 2 and 8 can significantly influence:

  • Lipophilicity and membrane permeability

  • Electronic properties of the triazolopyridine core

  • Binding interactions with biological targets

  • Metabolic stability and pharmacokinetic properties

Comparison with Related Derivatives

Structural variations of the dibromo-triazolopyridine scaffold provide insights into structure-activity relationships:

CompoundStructural DifferencePotential Impact on Activity
6,8-Dibromo- triazolo[1,5-a]pyridineBromine at positions 6 and 8Different electronic distribution and potential binding orientation
2,7-Dibromo- triazolo[1,5-a]pyridineBromine at positions 2 and 7Altered interactions with biological targets
Mono-brominated derivativesSingle bromine substituentReduced lipophilicity and different reactivity patterns
Non-brominated triazolo[1,5-a]pyridineNo bromine substituentsBaseline for comparison of bromine effects

The positional isomers of dibromo-triazolopyridine can exhibit distinct biological activities, highlighting the importance of specific substitution patterns .

Applications and Future Perspectives

Current Applications

2,8-Dibromo- triazolo[1,5-a]pyridine serves as:

  • A versatile synthetic intermediate for further functionalization

  • A potential scaffold for drug discovery programs

  • A building block for the development of biologically active compounds

  • A reference standard for analytical purposes

Future Research Directions

Several promising research directions for 2,8-Dibromo- triazolo[1,5-a]pyridine include:

  • Development of optimized synthetic routes with improved yields and selectivity

  • Comprehensive evaluation of biological activities across multiple therapeutic areas

  • Structure-based design of targeted derivatives for specific biological applications

  • Investigation of metal-chelating properties for potential applications in catalysis or material science

  • Exploration of late-stage functionalization strategies for rapid generation of derivative libraries

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